molecular formula C8H13N3O4 B7794551 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 887570-68-5

5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7794551
CAS No.: 887570-68-5
M. Wt: 215.21 g/mol
InChI Key: SJKYHUUYGOJNQX-UHFFFAOYSA-N
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Description

5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-aminopyrimidine with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites or signaling molecules, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical and pharmacological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other pyrimidine derivatives .

Properties

IUPAC Name

5-(2,2-dimethoxyethylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-14-6(15-2)4-9-5-3-10-8(13)11-7(5)12/h3,6,9H,4H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKYHUUYGOJNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CNC(=O)NC1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199268
Record name 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-68-5
Record name 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887570-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,2-Dimethoxyethyl)amino]-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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